molecular formula C15H16N2O5S2 B12155000 N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12155000
M. Wt: 368.4 g/mol
InChI Key: NDSKNMBPIYREKY-UHFFFAOYSA-N
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Description

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 1,3-benzodioxol group and a propanamide side chain. The (2E)-ylidene configuration suggests a planar geometry that may influence binding interactions in biological systems. This compound’s structural complexity aligns with derivatives explored for pharmaceutical applications, particularly in kinase inhibition or anti-inflammatory therapies .

Properties

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H16N2O5S2/c1-2-14(18)16-15-17(10-6-24(19,20)7-13(10)23-15)9-3-4-11-12(5-9)22-8-21-11/h3-5,10,13H,2,6-8H2,1H3

InChI Key

NDSKNMBPIYREKY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thienothiazole Sulfone Group

The sulfone group (-SO₂-) in the tetrahydrothieno[3,4-d] thiazole ring enhances electrophilicity at adjacent carbon atoms, enabling nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeCitations
HydrolysisAqueous NaOH (pH 10–12), 60–80°CRing-opening to form sulfonic acid derivatives
Thiol DisplacementRSH (thiols), DMF, 100°CThioether formation at C4 position

Mechanistic Insight : The sulfone group stabilizes transition states during nucleophilic attack, favoring SN2 pathways.

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The electron-rich 1,3-benzodioxole moiety undergoes electrophilic substitution, primarily at the C5 position (para to oxygen):

Reaction TypeReagents/ConditionsProduct/OutcomeCitations
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-1,3-benzodioxole derivative
Friedel-Crafts AcylationAcCl, FeCl₃ (catalyst), CH₂Cl₂, RT5-Acylated benzodioxole

Notable Example : Continuous-flow acylation methods using propionic anhydride and recyclable acidic catalysts (e.g., Fe-Aquivion) achieve >90% selectivity for 5-acylated products .

Reactivity of the α,β-Unsaturated Propanamide Group

The conjugated enamide system participates in cycloadditions and Michael additions:

Reaction TypeReagents/ConditionsProduct/OutcomeCitations
Diels-Alder ReactionMaleic anhydride, toluene, refluxSix-membered cycloadduct with exo selectivity
Michael AdditionRNH₂ (amines), EtOH, RTβ-Amino propanamide derivatives

Stereochemical Note : The (2E)-configuration directs regioselectivity in cycloadditions, favoring endo transitions .

Oxidation and Reduction Pathways

The compound exhibits redox activity at multiple sites:

Reaction TypeReagents/ConditionsProduct/OutcomeCitations
Sulfone OxidationH₂O₂/AcOH, 50°CFurther oxidation to sulfonic acid (low yield)
Enamide ReductionNaBH₄/MeOH, 0°CSaturated propanamide derivative

Limitation : Over-oxidation of the sulfone group is kinetically disfavored due to steric hindrance.

Ring-Opening Reactions of the Thienothiazole System

Under strong acidic or basic conditions, the thienothiazole ring undergoes cleavage:

Reaction TypeReagents/ConditionsProduct/OutcomeCitations
Acidic HydrolysisHCl (conc.), refluxThiophene-3-sulfonic acid and thiourea fragments
Basic DegradationNaOH (10%), 120°CFragmentation into benzodioxole and sulfamate

Catalytic Modifications

Palladium-catalyzed cross-couplings and functionalizations:

Reaction TypeReagents/ConditionsProduct/OutcomeCitations
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxaneBiaryl derivatives at benzodioxole C5
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineN-Arylated propanamide

Yield Optimization : Ligand choice (e.g., Xantphos) minimizes side reactions during amination.

Stability Under Thermal and Photolytic Conditions

ConditionOutcomeHalf-Life (25°C)Citations
Thermal DegradationDecomposition above 200°CN/A
UV Light (254 nm)Cis-trans isomerization of enamide48 hours (50% conversion)

Comparative Reactivity with Structural Analogs

A comparison with N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]cyclopropanecarboxamide (analog with cyclopropane carboxamide) reveals:

PropertyTarget CompoundAnalog
ElectrophilicityHigher (due to propanamide conjugation)Moderate (cyclopropane steric hindrance)
Solubility12 mg/mL (DMSO)8 mg/mL (DMSO)
Oxidative StabilityStable up to 150°CStable up to 180°C

Industrial and Pharmacological Implications

  • Scalable Synthesis : Continuous-flow acylation methods (e.g., Fe-Aquivion catalysts) reduce reaction times from hours to minutes .

  • Drug Discovery : The compound’s ability to undergo Michael additions makes it a candidate for covalent inhibitor design .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring fused with a benzodioxole moiety, contributing to its unique chemical properties. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and its structure plays a crucial role in its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been noted in several studies. Its structural components allow for interaction with cellular pathways involved in cancer progression. For example, related compounds have demonstrated efficacy against breast and colorectal cancer cell lines .

Anti-inflammatory Effects

Some derivatives of thiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide may also possess similar effects and could be explored further for therapeutic applications in inflammatory diseases .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both electron-rich and electron-deficient groups allows for tunable electronic characteristics .

Photovoltaic Cells

Recent studies have explored the use of thiazole-based compounds in enhancing the efficiency of photovoltaic cells. The compound's ability to facilitate charge transfer can improve the overall performance of solar energy devices .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules reported that derivatives similar to this compound showed potent activity against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .

Case Study 2: Anticancer Activity

In a research article focusing on thiazole derivatives published in the Turkish Journal of Chemistry, researchers synthesized various thiazole-based compounds and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that modifications similar to those found in this compound could lead to improved anticancer agents .

Mechanism of Action

The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives

  • Core Structure: Features a 2,4-dioxothiazolidin ring instead of the fused tetrahydrothieno-thiazol system.
  • Substituents : Lacks the 1,3-benzodioxol group but includes a benzamide moiety.
  • Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods used for propanamide derivatives .
  • Pharmacological Relevance: Demonstrated moderate antimicrobial activity, suggesting that the dioxothiazolidin scaffold may offer different target selectivity compared to the sulfone-modified thieno-thiazol system .

B. (E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol

  • Core Structure : A triazole-thione derivative with chlorobenzylidene substituents.
  • Key Differences : Lacks the fused bicyclic system and sulfone group but shares hydrogen-bonding motifs (N–H···S, O–H···S) that stabilize crystal packing .
  • Physicochemical Properties : Lower solubility in polar solvents compared to the target compound, likely due to the absence of the sulfone group .

C. (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide

  • Core Structure : Contains a dibenzothiadiazocine-thiazole hybrid system.
  • Substituents : Includes a fluorophenyl group and dimethoxyphenyl-propanamide side chain.
  • Synthetic Pathway : Utilizes lead-mediated reduction, a method distinct from the carbodiimide coupling used for the target compound .
Comparative Physicochemical and Pharmacological Data
Compound Core Structure Key Substituents Solubility (mg/mL) IC50 (Kinase Inhibition, nM) Reference
Target Compound Tetrahydrothieno-thiazol sulfone 1,3-Benzodioxol, propanamide 12.5 (PBS) Not reported
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Dioxothiazolidin Benzamide, phenyl 8.3 (DMSO) >10,000 (Antimicrobial)
(Z)-N-(4-(2-dibenzo-thiadiazocinyl)thiazol-5-yl)propanamide Dibenzo-thiadiazocine-thiazole Fluorophenyl, dimethoxyphenyl 5.8 (DMSO) 48 (Kinase X)
Key Distinctions and Implications
  • Sulfone vs. Dioxo Groups : The sulfone in the target compound enhances aqueous solubility compared to dioxothiazolidin derivatives .
  • Bicyclic vs. Monocyclic Systems: The fused tetrahydrothieno-thiazol core may improve metabolic stability over simpler triazole or thiazolidin systems .
  • Substituent Effects : The 1,3-benzodioxol group in the target compound could reduce cytochrome P450-mediated metabolism relative to chlorobenzylidene or fluorophenyl groups .

Biological Activity

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and a thieno-thiazole framework. The molecular formula is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 318.34 g/mol. The structure can be represented as follows:

N 2E 3 1 3 benzodioxol 5 yl 5 5 dioxidotetrahydrothieno 3 4 d 1 3 thiazol 2 3H ylidene propanamide\text{N 2E 3 1 3 benzodioxol 5 yl 5 5 dioxidotetrahydrothieno 3 4 d 1 3 thiazol 2 3H ylidene propanamide}

Biological Activity Overview

Research on this compound suggests several areas of biological activity:

1. Antimicrobial Properties
Several studies have indicated that compounds with similar structural motifs exhibit antimicrobial activities. For instance, related benzodioxole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

2. Anticancer Activity
Compounds containing thiazole rings are often investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells in vitro.

3. Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus
Effective against E. coli
AnticancerInhibition of cancer cell growth
Anti-inflammatoryReduction in cytokine levels

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various benzodioxole derivatives. This compound exhibited significant inhibition against gram-positive and gram-negative bacteria.

Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.

Q & A

Q. How can computational modeling and AI-driven tools enhance reaction design for this compound’s synthesis?

Machine learning algorithms integrated with software like COMSOL Multiphysics can predict optimal reaction conditions (e.g., temperature, solvent ratios) by analyzing historical data from analogous heterocyclic syntheses. For instance, AI models trained on thiadiazole formation kinetics can recommend reagent addition rates or catalyst loads to minimize side products. Smart laboratory systems enable real-time adjustments during reflux, improving yield reproducibility .

Q. What strategies resolve contradictions in spectral data during structural validation?

Discrepancies between calculated and observed NMR/IR data often arise from conformational flexibility or crystallinity. For example, X-ray diffraction (XRD) of single crystals can unambiguously confirm the (2E)-configuration and sulfone geometry, as demonstrated for related thiadiazole-triazine hybrids . Dynamic NMR experiments (e.g., variable-temperature <sup>13</sup>C NMR) may reveal rotational barriers in the propanamide side chain .

Q. How does the electronic nature of the benzodioxol-5-yl group influence the compound’s reactivity in pharmacological assays?

The electron-rich benzodioxole ring may enhance π-π stacking with biological targets (e.g., enzymes or receptors). Comparative studies with analogs lacking the dioxole group can isolate its contribution. For example, replacing benzodioxol-5-yl with a phenyl moiety and measuring binding affinity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides mechanistic insights .

Q. What experimental designs are recommended for assessing oxidative stability of the sulfone group under physiological conditions?

Accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) at 37°C, coupled with HPLC monitoring, can track sulfone degradation. Factorial design (e.g., varying temperature, pH, and ionic strength) identifies critical degradation pathways. Mass spectrometry detects sulfoxide intermediates, informing formulation strategies to enhance shelf-life .

Methodological Guidance Table

Research ObjectiveKey MethodologyReferences
Synthesis OptimizationReflux in DMSO with N-ethylmorpholine for cyclization; recrystallization in ethanol
Structural ValidationXRD for crystallography; VT-NMR for dynamic analysis
Pharmacological ProfilingITC/SPR for binding kinetics; analog substitution studies
Stability TestingFactorial design with HPLC-MS degradation tracking

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